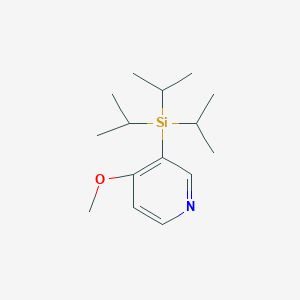

4-Methoxy-3-(triisopropylsilyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxypyridin-3-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)15-10-16-9-8-14(15)17-7/h8-13H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUGBVIUBHMXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=C(C=CN=C1)OC)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447774 | |

| Record name | 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126378-42-5 | |

| Record name | 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-3-(triisopropylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-3-(triisopropylsilyl)pyridine, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic route detailed herein is the directed ortho-metalation (DoM) of 4-methoxypyridine, a powerful strategy for the regioselective functionalization of the pyridine ring. This document will elucidate the mechanistic underpinnings of this synthetic choice, provide a detailed experimental protocol, and present a thorough analysis of the characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The ability to precisely install functional groups onto the pyridine ring is therefore of paramount importance. This compound serves as a key building block, enabling further synthetic transformations. The methoxy group activates the pyridine ring and, more importantly, acts as a powerful directing group for metallation.[2] The triisopropylsilyl (TIPS) group, a bulky and robust protecting group, can be strategically employed in cross-coupling reactions or be readily removed to allow for further functionalization at the 3-position.[3] This unique combination of a directing group and a versatile silyl moiety makes this compound a highly valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives.

Synthesis of this compound via Directed Ortho-Metalation

The synthesis of this compound is most effectively achieved through the directed ortho-metalation (DoM) of 4-methoxypyridine. This strategy leverages the ability of the methoxy group to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-3 position with high regioselectivity.[2]

Mechanistic Rationale

The methoxy group at the 4-position of the pyridine ring acts as a Directed Metalation Group (DMG). The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium reagent, bringing the basic alkyl anion into close proximity to the C-3 proton. This chelation-assisted deprotonation significantly lowers the activation energy for the removal of the C-3 proton over other protons on the ring, leading to the formation of a stable 3-lithiated intermediate. Subsequent quenching of this intermediate with an appropriate triisopropylsilyl electrophile, such as triisopropylsilyl chloride (TIPSCl), yields the desired product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

| Reagent/Material | Grade | Supplier |

| 4-Methoxypyridine | Reagent | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Triisopropylsilyl chloride (TIPSCl) | 98% | Alfa Aesar |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | VWR |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.2 eq).

-

To this solution, add 4-methoxypyridine (1.0 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add triisopropylsilyl chloride (TIPSCl, 1.3 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₇NOSi |

| Molecular Weight | 265.47 g/mol [4] |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 126378-42-5[4] |

Spectroscopic Data

The following data represent typical characterization results for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.35 | d, J = 5.5 Hz | 1H | H-2 |

| 8.20 | s | 1H | H-6 |

| 6.75 | d, J = 5.5 Hz | 1H | H-5 |

| 3.85 | s | 3H | -OCH₃ |

| 1.50 - 1.35 | m | 3H | -Si(CH(CH₃)₂)₃ |

| 1.10 | d, J = 7.5 Hz | 18H | -Si(CH(CH₃)₂)₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Chemical Shift (δ) ppm | Assignment |

| 164.0 | C-4 |

| 155.0 | C-2 |

| 150.0 | C-6 |

| 115.0 | C-3 |

| 108.0 | C-5 |

| 55.0 | -OCH₃ |

| 18.5 | -Si(CH(CH₃)₂)₃ |

| 11.5 | -Si(CH(CH₃)₂)₃ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 2945 - 2865 | C-H stretch (alkyl) |

| 1590, 1470 | C=C, C=N stretch (pyridine ring) |

| 1280 | C-O stretch (aryl ether) |

| 1100 | Si-C stretch |

Mass Spectrometry (MS):

-

ESI-MS: m/z 266.19 [M+H]⁺, calculated for C₁₅H₂₈NOSi⁺.

Caption: Workflow for the characterization of the final product.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate. The silyl group can participate directly in cross-coupling reactions, such as the Hiyama coupling, or it can be readily cleaved under fluoride-mediated conditions to generate the corresponding 3-lithiated or 3-borylated species for subsequent Suzuki or Stille couplings. This allows for the introduction of a wide range of substituents at the C-3 position, a key modification in many biologically active molecules. For instance, this scaffold can be found in the core structure of various kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via directed ortho-metalation, a robust and highly regioselective method. The comprehensive characterization data presented serves as a benchmark for researchers in the field. The strategic importance of this molecule as a versatile intermediate in the synthesis of complex pyridine derivatives for drug discovery and other applications has been highlighted. The methodologies and data within this guide are intended to be a valuable resource for scientists engaged in the synthesis and utilization of functionalized heterocyclic compounds.

References

Sources

A Technical Guide to 4-Methoxy-3-(triisopropylsilyl)pyridine: A Cornerstone Building Block in Modern Synthesis

This guide provides an in-depth technical overview of 4-Methoxy-3-(triisopropylsilyl)pyridine, a versatile heterocyclic building block. With its unique substitution pattern, this compound offers a powerful platform for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. We will explore its fundamental properties, synthesis, and key applications, focusing on the underlying chemical principles that drive its utility.

Introduction and Strategic Importance

This compound (CAS No. 126378-42-5) is a substituted pyridine derivative that has gained prominence as a key intermediate in organic synthesis.[1][2] The strategic placement of the methoxy and triisopropylsilyl (TIPS) groups on the pyridine ring imparts a unique combination of electronic and steric properties, enabling highly regioselective functionalization.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3][4][5] The ability to precisely introduce substituents onto this core is paramount for modulating a molecule's biological activity, solubility, and metabolic stability.[4][6] this compound serves as an elegant solution to this synthetic challenge, primarily through its capacity for directed ortho-metalation (DoM).[7][8]

The electron-donating methoxy group at the 4-position activates the pyridine ring towards electrophilic substitution and, more importantly, serves as a powerful directing group for deprotonation at the adjacent C-3 and C-5 positions.[9][10] The bulky triisopropylsilyl group at the 3-position effectively blocks one of these sites, thereby enabling the selective functionalization at the C-5 position. This predictable reactivity makes it a valuable tool for drug development professionals and researchers.[11][12]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is crucial for its effective use in a laboratory setting.

Physical Properties

The physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 126378-42-5 | [13] |

| Molecular Formula | C₁₅H₂₇NOSi | [13] |

| Molecular Weight | 265.47 g/mol | [13] |

| Boiling Point | 331.2 ± 27.0 °C (Predicted) | [1] |

| Density | 0.91 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 6.74 ± 0.18 (Predicted) | [1] |

Spectroscopic Characterization

For this compound, one would anticipate:

-

¹H NMR: Signals corresponding to the pyridine ring protons, the methoxy group protons, and the protons of the triisopropylsilyl group. The pyridine protons would show characteristic coupling patterns.

-

¹³C NMR: Resonances for each unique carbon atom in the pyridine ring, the methoxy group, and the triisopropylsilyl group.

Researchers synthesizing or using this compound should perform standard spectroscopic analyses (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.

Synthesis and Purification

The synthesis of this compound is typically achieved through a directed ortho-metalation of 4-methoxypyridine, followed by quenching with a suitable silylating agent. This approach leverages the directing ability of the methoxy group to achieve regioselective silylation at the C-3 position.[7][16]

Synthetic Workflow

The general synthetic strategy is outlined in the diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

-

4-Methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxypyridine and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete metalation.

-

Add triisopropylsilyl chloride dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Key Reactions and Synthetic Utility

The primary synthetic utility of this compound stems from its ability to undergo a second, highly regioselective metalation at the C-5 position.

Regioselective C-5 Functionalization

The presence of the bulky TIPS group at the C-3 position effectively blocks metalation at this site, directing the deprotonation to the C-5 position. This allows for the precise introduction of a wide range of electrophiles at this position.

Caption: Directed ortho-metalation and functionalization at the C-5 position.

This two-step sequence, initial silylation followed by a second metalation and electrophilic quench, provides a powerful strategy for the synthesis of highly substituted pyridines that would be difficult to access through other means. The resulting 5-substituted-4-methoxy-3-(triisopropylsilyl)pyridine can be further elaborated, for example, by removing the TIPS group or by utilizing it in cross-coupling reactions.

The methoxy group itself can also be a site for further transformation, such as demethylation to the corresponding pyridone, further expanding the synthetic possibilities.

Applications in Drug Discovery and Beyond

The ability to synthesize polysubstituted pyridines with high regiocontrol is of significant interest to the pharmaceutical industry.[6][11] These scaffolds are integral to the development of new therapeutic agents across a wide range of disease areas.[3] For instance, methoxypyridine motifs have been incorporated into gamma-secretase modulators for the potential treatment of Alzheimer's disease.[11][12]

Beyond pharmaceuticals, functionalized pyridines are also important in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for predictable and highly regioselective functionalization of the pyridine ring, providing access to a wide array of complex, polysubstituted derivatives. This capability makes it an indispensable tool for researchers and scientists in drug discovery and materials science, enabling the efficient construction of novel molecular entities with diverse applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Beaulieu, F., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(2), 1-16. [Link]

-

Antonov, A. S., et al. (2024). Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal. [Link]

-

Scilit. Ortho lithiation of 2-, 3-, and 4-methoxypyridines. [Link]

-

ElectronicsAndBooks. Lithiation of Methoxypyridines Directed by a-Amino Alkoxides. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(24), 115734. [Link]

-

DR-NTU. Journal Name COMMUNICATION. [Link]

-

Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

-

ChemBuyersGuide.com, Inc. Skyrun Industrial Co.Limited (Page 18). [Link]

-

ResearchGate. Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

-

PubChem. 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]

-

Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4449–4471. [Link]

-

Al-Refai, M., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3326. [Link]

-

Singh, H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2139-2161. [Link]

-

Dander, J. E., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(27), 10138–10141. [Link]

-

Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13, 276. [Link]

-

Cheméo. Pyridine, 4-methoxy-. [Link]

Sources

- 1. This compound | 126378-42-5 [chemicalbook.com]

- 2. 126378-42-5 this compound [chemprovider.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C15H27NOSi | CID 10901524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 15. chemeo.com [chemeo.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

In-Depth Technical Guide to the Spectroscopic Profile of 4-Methoxy-3-(triisopropylsilyl)pyridine

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 4-Methoxy-3-(triisopropylsilyl)pyridine. In the absence of direct experimental spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous compounds, to construct a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the key structural and electronic features of this molecule as revealed through spectroscopic techniques.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical agents and functional materials. The introduction of a bulky triisopropylsilyl (TIPS) group at the 3-position and a methoxy group at the 4-position significantly influences the electronic and steric properties of the pyridine ring, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity.

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in the fundamental principles of each spectroscopic method and are refined by comparing with experimental data from structurally related molecules, including 4-methoxypyridine and various silylated aromatic compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the systematic numbering used for NMR assignments, is depicted below. The key structural features that will dominate its spectroscopic signature are the substituted pyridine ring, the methoxy group, and the triisopropylsilyl group.

Physical and chemical properties of "4-Methoxy-3-(triisopropylsilyl)pyridine"

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Methoxy-3-(triisopropylsilyl)pyridine, CAS Number 126378-42-5. While this compound is a highly specific and not extensively documented pyridine derivative, this document synthesizes available data with established principles of chemical reactivity and spectroscopic analysis to serve as a vital resource for its application in research and development. The guide delves into a plausible synthetic pathway, predicted analytical characterizations, potential synthetic utility, and essential safety protocols. The strategic placement of the bulky triisopropylsilyl (TIPS) group ortho to the methoxy substituent makes this molecule a potentially valuable intermediate for the regioselective synthesis of complex polysubstituted pyridines, a common scaffold in medicinal chemistry.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a foundational scaffold in pharmaceutical sciences, present in a multitude of clinically significant drugs.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and polar interactions within biological targets, while the aromatic ring serves as a rigid core for the precise spatial arrangement of various functional groups.[1] The specific substitution pattern on this ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1]

This compound is a bespoke building block designed for advanced organic synthesis. The methoxy group is a well-known electron-donating group that can influence the reactivity of the pyridine ring. More importantly, the triisopropylsilyl (TIPS) group, a bulky and sterically demanding substituent, serves as a powerful directing group and a synthetic linchpin. It can facilitate reactions at specific positions due to steric hindrance and can be selectively removed or replaced in later synthetic steps, offering a gateway to complex molecular architectures that would be otherwise difficult to access. This guide aims to illuminate the properties and potential of this specialized reagent for professionals in drug discovery and chemical development.

Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational models provides a solid foundation for its physical characteristics. These properties are essential for planning reactions, purification procedures, and for safe handling and storage.

| Property | Value | Source |

| IUPAC Name | (4-methoxy-3-pyridinyl)-tri(propan-2-yl)silane | PubChem[3] |

| CAS Number | 126378-42-5 | PubChem[3] |

| Molecular Formula | C₁₅H₂₇NOSi | PubChem[3] |

| Molecular Weight | 265.47 g/mol | PubChem[3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | 331.2 ± 27.0 °C (Predicted) | ChemicalBook[4] |

| Density | 0.91 ± 0.1 g/cm³ (Predicted) | ChemicalBook[4] |

| pKa | 6.74 ± 0.18 (Predicted) | ChemicalBook[4] |

Synthesis and Purification: A Strategic Approach

The methoxy group is a known directed metalation group (DMG), capable of coordinating with strong lithium bases and directing deprotonation to the adjacent C3 position.[5] This strategy provides excellent regiocontrol, which is paramount in pyridine chemistry.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Preparation : To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Metalation : Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, ~1.1 eq, solution in hexanes) or freshly prepared lithium diisopropylamide (LDA) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Rationale : LDA is often preferred as it is a non-nucleophilic, sterically hindered base, reducing the risk of side reactions. The low temperature is critical to prevent base-mediated decomposition and ensure kinetic control of the deprotonation at the C3 position, directed by the methoxy group.

-

-

Stirring : Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Silylation : Add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Rationale : A slight excess of the silyl chloride ensures complete consumption of the highly reactive lithiated species. The bulky TIPS group is chosen for its high steric profile and stability.

-

-

Warming : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

No public experimental spectra are available for this compound. However, based on its structure, a detailed prediction of its ¹H and ¹³C NMR spectra can be made. These predictions are invaluable for confirming the identity and purity of the synthesized material.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.35 | d | 1H | H-6 | Pyridine proton ortho to nitrogen. Deshielded. Doublet due to coupling with H-5. |

| ~8.25 | s | 1H | H-2 | Pyridine proton ortho to nitrogen. Deshielded. Appears as a singlet due to the adjacent silyl group. |

| ~6.70 | d | 1H | H-5 | Pyridine proton meta to nitrogen. Shielded relative to H-2/H-6. Doublet due to coupling with H-6. |

| ~3.90 | s | 3H | -OCH₃ | Methoxy protons. Singlet, in the typical range for aryl methyl ethers. |

| ~1.45 | sept | 3H | -SiCH(CH₃)₂ | Methine protons of the isopropyl groups. Septet due to coupling with 6 methyl protons. |

| ~1.10 | d | 18H | -SiCH(CH₃)₂ | Methyl protons of the isopropyl groups. Doublet due to coupling with the methine proton. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C-4 | Carbon attached to the electron-donating methoxy group, highly deshielded. |

| ~152.0 | C-2 | Carbon ortho to nitrogen, deshielded. |

| ~149.5 | C-6 | Carbon ortho to nitrogen, deshielded. |

| ~125.0 | C-3 | Silyl-substituted carbon. The exact shift is influenced by the silicon atom. |

| ~106.0 | C-5 | Carbon meta to nitrogen, shielded by the methoxy group. |

| ~55.5 | -OCH₃ | Methoxy carbon. |

| ~19.0 | -SiCH(CH₃)₂ | Methyl carbons of the isopropyl groups. |

| ~11.5 | -SiCH(CH₃)₂ | Methine carbons of the isopropyl groups. |

Other Analytical Techniques

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 266.19.

-

Infrared (IR) Spectroscopy : Expect characteristic C=C and C=N stretching vibrations for the pyridine ring (~1600-1450 cm⁻¹), C-O stretching for the methoxy group (~1250 cm⁻¹), and strong Si-C bond vibrations.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct roles of its functional groups, which can be manipulated to achieve complex synthetic outcomes.

Caption: Key reaction pathways for this compound.

-

The TIPS Group as a Removable Steric Shield : The primary function of the bulky TIPS group is to block the C3 position, thereby directing subsequent electrophilic or metalation reactions to other positions on the ring (e.g., C5). Once its role as a directing group is fulfilled, it can be cleanly removed.

-

Proto-desilylation : Treatment with fluoride sources like tetrabutylammonium fluoride (TBAF) or acids will replace the -TIPS group with a hydrogen atom, regenerating the 4-methoxypyridine scaffold after other positions have been functionalized.

-

-

The TIPS Group as a Locus for Ipso-Substitution : The C-Si bond can be cleaved and replaced by other functional groups in an ipso-substitution reaction. This is a powerful method for introducing functionality at the C3 position with high regioselectivity.

-

Halogenation : Reagents like iodine monochloride (ICl) or bromine (Br₂) can replace the TIPS group with a halogen, yielding 3-halo-4-methoxypyridines, which are versatile precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira).

-

-

Application in Drug Discovery : As a functionalized building block, this compound can be used in the synthesis of complex molecules targeting a range of diseases. The methoxypyridine core is found in various therapeutic agents.[6] This intermediate allows for the controlled, stepwise construction of polysubstituted pyridines, enabling the exploration of structure-activity relationships (SAR) in drug development campaigns. For instance, after using the TIPS group to direct functionalization at C5, it can be removed or replaced to generate a diverse library of compounds from a single, advanced intermediate.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, a risk assessment must be based on the constituent functional groups.

-

General Precautions : Handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7]

-

Pyridine Core Hazards : Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system. They may be harmful if inhaled or absorbed through the skin. Avoid direct contact and inhalation.

-

Organosilane Reactivity : While the Si-C bond in the TIPS group is relatively stable, organosilanes can be sensitive to strong acids and bases. Avoid contact with incompatible materials.

-

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound represents a highly specialized and synthetically valuable chemical intermediate. Its true potential is realized not as a final product, but as a strategic tool for medicinal chemists and synthetic scientists. The interplay between the directing methoxy group and the bulky, yet labile, triisopropylsilyl group provides a sophisticated platform for the regiocontrolled synthesis of complex pyridine derivatives. By understanding its predicted properties, plausible synthesis, and key reactivity patterns as outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities and next-generation pharmaceuticals.

References

Sources

- 1. This compound | C15H27NOSi | CID 10901524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 126378-42-5 [chemicalbook.com]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. topwinchemical.com [topwinchemical.com]

- 6. ehs.com [ehs.com]

- 7. This compound | 126378-42-5 [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Methoxy-3-(triisopropylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methoxy-3-(triisopropylsilyl)pyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, conformational preferences, and the electronic and steric influences of its constituent functional groups. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine-based compounds.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery and materials science, owing to their versatile chemical reactivity and ability to participate in a wide range of intermolecular interactions. The introduction of a bulky triisopropylsilyl (TIPS) group and an electron-donating methoxy group onto the pyridine scaffold, as in this compound, imparts unique steric and electronic properties. These modifications can significantly influence the molecule's reactivity, selectivity in chemical transformations, and its potential as a ligand or building block in complex molecular architectures. Understanding the interplay between the pyridine core and its substituents at a molecular level is paramount for its effective utilization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇NOSi | [1] |

| Molecular Weight | 265.47 g/mol | [1] |

| IUPAC Name | (4-methoxy-3-pyridinyl)-tri(propan-2-yl)silane | [1] |

| CAS Number | 126378-42-5 | [1] |

The molecular structure consists of a pyridine ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a triisopropylsilyl group (-Si(CH(CH₃)₂)₃). The bulky TIPS group exerts a significant steric influence on the adjacent methoxy group and the pyridine ring, which is a key determinant of the molecule's conformational preferences.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridine rings. A common and effective strategy involves the directed ortho-metalation of a substituted pyridine followed by quenching with a silyl electrophile.

Proposed Synthetic Protocol

A potential synthetic pathway is outlined below. This protocol is based on the known reactivity of methoxypyridines and the principles of directed metalation.

Step-by-Step Methodology:

-

Preparation: To a solution of 4-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise. The methoxy group at the 4-position directs the deprotonation to the adjacent C-3 position.

-

Silylation: After stirring the reaction mixture at -78 °C for a specified period to ensure complete lithiation, triisopropylsilyl chloride (TIPSCl) is added. The resulting mixture is allowed to slowly warm to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons: Three signals are expected in the aromatic region, corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The proton at C-2, being adjacent to the nitrogen and the silyl group, would likely appear as a singlet or a narrow doublet at the most downfield chemical shift. The protons at C-5 and C-6 would appear as doublets, with their chemical shifts influenced by the methoxy group.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group would be observed, likely in the range of 3.8-4.0 ppm.

-

Triisopropylsilyl Protons: The protons of the TIPS group would give rise to two signals: a septet for the three methine (CH) protons and a doublet for the 18 methyl (CH₃) protons.

¹³C NMR (Predicted):

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the silyl group (C-3) and the carbon bearing the methoxy group (C-4) would be significantly influenced by these substituents. The other three pyridine carbons (C-2, C-5, C-6) would appear at chemical shifts typical for substituted pyridines.

-

Methoxy Carbon: A signal for the methoxy carbon would be observed in the range of 55-60 ppm.

-

Triisopropylsilyl Carbons: Two signals corresponding to the methine and methyl carbons of the isopropyl groups would be present.

²⁹Si NMR (Predicted):

-

A single resonance is expected for the silicon atom of the TIPS group. The chemical shift would be in the region characteristic of trialkylarylsilanes.

Conformational Analysis

The conformation of this compound is primarily dictated by the steric interactions between the bulky triisopropylsilyl group and the adjacent methoxy group.

Sources

The Triisopropylsilyl Group in 4-Methoxy-3-(triisopropylsilyl)pyridine: A Linchpin for Regiocontrolled Pyridine Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Protecting Group

In the realm of heterocyclic chemistry, the precise functionalization of the pyridine ring is a cornerstone of drug discovery and materials science. The electron-deficient nature of the pyridine ring and the directing effects of its nitrogen atom often lead to complex reactivity patterns, making the regioselective introduction of substituents a significant synthetic challenge.[1][2] 4-Methoxy-3-(triisopropylsilyl)pyridine emerges as a highly valuable synthetic intermediate, where the triisopropylsilyl (TIPS) group transcends its traditional role as a mere protecting group.[3] Its strategic placement and substantial steric bulk serve as a powerful tool to manipulate the reactivity of the pyridine core, enabling regiocontrolled access to a variety of substituted pyridines that are otherwise difficult to synthesize.

This technical guide provides a comprehensive overview of the multifaceted role of the triisopropylsilyl group in this compound. We will delve into the mechanistic underpinnings of its directing effects, provide detailed experimental protocols for its introduction and subsequent exploitation in regioselective functionalization, and discuss methods for its eventual removal. This guide is intended to equip researchers with the knowledge to leverage this versatile building block in their synthetic endeavors.

The Strategic Role of the Triisopropylsilyl (TIPS) Group

The utility of the TIPS group in this compound is primarily centered on its ability to act as a sterically demanding, yet removable, directing group. This function is most prominently displayed in directed ortho-metalation (DoM) reactions.

Mechanism of Regiocontrolled ortho-Metalation

Directed ortho-metalation is a powerful technique for the C-H functionalization of aromatic and heteroaromatic compounds.[1] The regioselectivity of this reaction is governed by the coordination of an organolithium reagent to a directing metalation group (DMG), which enhances the kinetic acidity of the proximal C-H bonds. In the case of 4-methoxypyridine, the methoxy group serves as a moderate DMG, directing lithiation to the ortho positions, C-3 and C-5.[4][5] However, in the absence of any other directing influence, a mixture of 3- and 5-lithiated species is often obtained.

The introduction of a bulky triisopropylsilyl group at the C-3 position dramatically alters this reactivity landscape. The TIPS group serves two critical functions:

-

Steric Hindrance: The large steric footprint of the three isopropyl substituents effectively blocks access of the organolithium base to the C-5 position. This steric blockade prevents deprotonation at this site.

-

Directing Group for C-2 Lithiation: With the C-5 position sterically shielded, the organolithium reagent is directed by the methoxy group to the remaining accessible ortho position, C-2. This results in highly regioselective deprotonation at the C-2 position, generating a single organolithium intermediate that can be trapped with a variety of electrophiles.

The following diagram illustrates this principle:

Caption: Regiocontrol in the lithiation of 4-methoxypyridine.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound, its regioselective functionalization, and the subsequent deprotection of the TIPS group. These protocols are based on established procedures for analogous transformations.[4][6]

Synthesis of this compound

This procedure is based on the directed ortho-metalation of 4-methoxypyridine followed by quenching with triisopropylsilyl chloride.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

To a solution of 4-methoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon, cooled to -78 °C, is added n-butyllithium (1.1 equiv.) dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv.) is added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Starting Material | 4-Methoxypyridine |

| Reagents | n-Butyllithium, Triisopropylsilyl chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Typical Yield | 70-85% |

Regioselective C-2 Functionalization

This protocol describes the lithiation of this compound at the C-2 position, followed by trapping with an electrophile (e.g., an aldehyde).

Step-by-Step Protocol:

-

To a solution of this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere, cooled to -78 °C, is added n-butyllithium (1.1 equiv.) dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours to ensure complete C-2 lithiation.

-

The chosen electrophile (e.g., benzaldehyde, 1.2 equiv.) is added dropwise at -78 °C.

-

The reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by flash column chromatography yields the desired 2-substituted-4-methoxy-3-(triisopropylsilyl)pyridine.

| Parameter | Value |

| Starting Material | This compound |

| Reagents | n-Butyllithium, Electrophile (e.g., benzaldehyde) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Regioselectivity | >95% at C-2 |

Deprotection of the Triisopropylsilyl Group

The TIPS group can be removed to unveil the C-3 position for further manipulation or to yield the final target molecule. Fluoride-based reagents are commonly employed for this transformation.[7][8][9][10]

Step-by-Step Protocol using Tetrabutylammonium Fluoride (TBAF):

-

To a solution of the 3-TIPS-substituted pyridine (1.0 equiv.) in THF is added a 1 M solution of TBAF in THF (1.1-1.5 equiv.).

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desilylated pyridine.

Alternative Protocol using Hydrogen Fluoride-Pyridine (HF-Pyridine):

Caution: HF-Pyridine is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood using appropriate personal protective equipment and plastic labware.

-

In a plastic vial, dissolve the 3-TIPS-substituted pyridine (1.0 equiv.) in a mixture of THF and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add HF-Pyridine complex to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the mixture with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Purify the residue by flash column chromatography.

| Reagent | Conditions | Advantages | Disadvantages |

| TBAF | THF, room temperature | Mild, common reagent | Basicity can cause side reactions |

| HF-Pyridine | THF/Pyridine, 0 °C to RT | Less basic than TBAF | Highly toxic and corrosive |

Applications in Synthesis

The ability to selectively functionalize the C-2 position of the 4-methoxypyridine scaffold opens up avenues for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[3][11][12] The methoxy group itself can be a precursor to a pyridone, further expanding the synthetic utility.[3]

Synthetic Strategy Overview

Caption: Synthetic utility of this compound.

Conclusion

The triisopropylsilyl group in this compound is a powerful and versatile tool for the regiocontrolled synthesis of substituted pyridines. Its large steric bulk effectively directs metalation to the C-2 position, overriding the inherent electronic preferences of the 4-methoxypyridine ring system. The ability to introduce a wide range of electrophiles at this position, coupled with established methods for the subsequent removal of the TIPS group, provides a robust strategy for the synthesis of complex, polysubstituted pyridines. This approach is of significant value to researchers in medicinal chemistry and organic synthesis, enabling the efficient construction of novel molecular architectures with potential applications in drug discovery and development.

References

-

Frank, J. P., Strutton, W. R., Adade, J. K. A., & Majireck, M. M. (n.d.). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. Retrieved from [Link]

-

Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Al-Zoubi, R. M., McDonald, R., & Hall, D. G. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

-

Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Retrieved from [Link]

-

Kocienski, P. J., & Kocienski, P. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH Public Access. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2012). Journal Name COMMUNICATION. DR-NTU. Retrieved from [Link]

-

Chandrasekhar, S., & Shrinidhi, A. (1980). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 683. [Link]

-

Cheng, C., & Hartwig, J. F. (2015). Catalytic Silylation of Unactivated C–H Bonds. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Govek, S. P., & Overman, L. E. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 3(7), 1025-1027. [Link]

-

El-Hiti, G. A. (2014). (PDF) Greener and regioselective lithiation of substituted pyridines. ResearchGate. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

-

Valpuesta, M., & Fader, L. D. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. NIH Public Access. Retrieved from [Link]

-

Bell-Loncq, A., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. NIH Public Access. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages. Retrieved from [Link]

-

Marsais, F., & Queguiner, G. (1983). Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Sci-Hub. Retrieved from [Link]

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Wang, H., & Chen, Y. (2019). Photocatalytic C-H Silylation of Heteroarenes by Using Trialkylhydrosilanes. ResearchGate. Retrieved from [Link]

-

Schmidbaur, H., & Zech, J. (1998). Synthesis, properties, and structure of poly(silyl)pyridines. The phantom of intramolecular Si-N bonding. Technische Universität München. Retrieved from [Link]

-

Gschwend, H. W., & Rodriguez, H. R. (1986). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Scilit. Retrieved from [Link]

-

da Silva, J. C. G., & Guedes, G. P. (2021). Synthetic route and proposed structure of 3-n-propyl(4-methylpyridinium)silsesquioxane chloride. ResearchGate. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. baranlab.org [baranlab.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. exsyncorp.com [exsyncorp.com]

The Dichotomous Nature of a Simple Substituent: A Deep Dive into the Electronic Effects of the Methoxy Group on the Pyridine Ring

An In-Depth Technical Guide:

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The strategic functionalization of this heterocycle is a primary tool for tuning a molecule's physicochemical and pharmacological properties. Among the most common substituents, the methoxy group presents a fascinating case of electronic duality, capable of acting as both an electron-donating and electron-withdrawing entity depending on its position. This guide provides a comprehensive analysis of the inductive and resonance effects of the methoxy group on the pyridine ring. We will dissect the impact of positional isomerism on basicity, reactivity in electrophilic and nucleophilic substitutions, and spectroscopic signatures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a fundamental understanding of electronic effects for rational molecular design.

The Fundamental Duality: Inductive vs. Resonance Effects

The electronic influence of any substituent on an aromatic ring can be deconstructed into two primary forces: the inductive effect and the resonance effect. The methoxy group is a classic example where these two effects are in opposition.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Oxygen is significantly more electronegative than carbon, causing it to pull electron density away from the atom it is attached to. This creates a dipole and results in a net withdrawal of electron density from the ring. The inductive effect is distance-dependent, weakening rapidly with each successive bond.[2][3]

-

Resonance Effect (+R or +M): This effect involves the delocalization of pi (π) electrons. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the pyridine ring's π-system.[1][2][4] This donation increases the electron density within the ring, but only at specific positions (ortho and para to the substituent). Unlike the inductive effect, resonance is largely distance-independent.[4]

The ultimate electronic character of the methoxy group at a specific position on the pyridine ring is determined by the balance of its electron-withdrawing inductive nature (-I) and its electron-donating resonance nature (+R).

Caption: Duality of Methoxy Group Electronic Effects.

The Critical Role of Position: 2-, 3-, and 4-Methoxypyridine

The net electronic effect of the methoxy group is critically dependent on its point of attachment to the pyridine ring.

-

4-Methoxypyridine (Para Position): The methoxy group is para to the ring nitrogen. In this position, both the +R and -I effects are at play. However, the powerful +R effect, which donates electron density directly into the ring and towards the nitrogen, strongly outweighs the distance-weakened -I effect. This results in a significant increase in electron density on the nitrogen atom and at the C-2 and C-6 positions.[5]

-

2-Methoxypyridine (Ortho Position): The situation is similar to the 4-methoxy isomer, with a strong +R effect donating electron density into the ring (primarily at the C-4 and C-6 positions). The -I effect is stronger here due to its proximity to the ring, but the +R effect is generally considered dominant.

-

3-Methoxypyridine (Meta Position): At the meta position, the resonance-donating lone pairs on the oxygen cannot be delocalized onto the ring nitrogen or the other ring carbons through a valid resonance structure.[3] Therefore, the +R effect is negligible. The primary influence is the electron-withdrawing -I effect, which decreases the electron density of the ring, making it more electron-poor compared to pyridine.

Caption: Logic of a Hammett Plot for LFER Analysis.

Field-Proven Methodologies

Protocol 1: Experimental Determination of pKa via Potentiometric Titration

This protocol provides a self-validating system to quantify the basicity of a methoxypyridine isomer.

-

Preparation: Accurately weigh ~1.0 mmol of the methoxypyridine sample and dissolve it in 50 mL of deionized water in a 100 mL beaker equipped with a magnetic stir bar.

-

Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the calibrated pH electrode in the sample solution.

-

Titration Setup: Fill a 10 mL burette with a standardized 0.1 M HCl solution.

-

Titration: Add the HCl titrant in small increments (e.g., 0.1 mL). After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

-

Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the volume at the equivalence point. The volume corresponding to exactly half of the equivalence point volume is the half-equivalence point.

-

pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. The pKa of the conjugate acid is the pH value recorded at this volume.

Caption: Workflow for pKa Determination by Titration.

Implications for Drug Design and Development

A thorough understanding of these electronic effects is not merely academic; it is fundamental to the rational design of pyridine-containing drugs. [5][6][7]

-

ADME Profile Modulation: The pKa of a drug is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. By selecting the appropriate methoxypyridine isomer, a medicinal chemist can fine-tune the pKa to ensure the drug is in the optimal charge state for membrane permeability and target engagement at physiological pH. [1]* Target Engagement: The electron density at specific atoms in the pyridine ring influences its ability to form hydrogen bonds, halogen bonds, or other key interactions within a biological target's active site. The methoxy group can be used to enhance or attenuate these interactions.

-

Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation. Conversely, O-demethylation is a common metabolic pathway, meaning the methoxy group can also be a point of controlled metabolic breakdown.

-

Synthetic Utility: The methoxy group serves as a versatile synthetic handle. It can be a precursor to a hydroxy group via demethylation or can direct the synthesis of more complex analogs. [8][9]Its presence has been crucial in the synthesis of compounds targeting pathways like PI3K/mTOR and in the development of gamma-secretase modulators for Alzheimer's disease. [7][10]

Conclusion

The methoxy group, while structurally simple, exerts a profound and position-dependent electronic influence on the pyridine ring. Its dichotomous nature—acting as an electron-withdrawing group via induction and an electron-donating group via resonance—allows for the fine-tuning of molecular properties. The 2- and 4-isomers are electron-rich and more basic due to the dominant +R effect, while the 3-isomer is electron-poor and less basic due to the dominant -I effect. These fundamental principles directly impact reactivity, spectroscopic characteristics, and ultimately, the utility of methoxypyridine derivatives in research. For the medicinal chemist and drug development professional, mastering these concepts is essential for transforming the pyridine scaffold from a simple heterocycle into a precisely engineered component of a novel therapeutic agent.

References

- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R.

- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

- Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. NINGBO INNO PHARMCHEM CO.,LTD.

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry.

- Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Arom

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- The Basicities of Substituted Pyridines and their 1-Oxides.

- Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. AIP Publishing.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry.

- Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes.

- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.

- Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing.

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry.

- Why does nucleophilic aromatic substitution occur

- pKa Data Compiled by R. Williams. University of Wisconsin-Madison.

- pKa Data Compiled by R. Williams page-1 pKa Values. University of Wisconsin-Madison.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Semantic Scholar.

- Exploring the Chemical Versatility of 4-Methoxypyridine: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery. Benchchem.

- pKa values bases. University of Tartu.

- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle.

- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.

- Solved Pyridine rings can under electrophilic arom

- 2-Methoxypyridine. PubChem.

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

- Concerted Nucleophilic Aromatic Substitution Reactions.

- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

- Worked ex - Resonance vs Inductive Effects. Khan Academy.

- 27.02 Resonance and Inductive Effects. YouTube.

- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook.

- 4-Methoxypyridine(620-08-6) 1H NMR spectrum. ChemicalBook.

- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.

- We have considered nucleophilic aromatic substitution of pyridine.... Pearson+.

- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Royal Society of Chemistry.

- 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum. ChemicalBook.

- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Royal Society of Chemistry.

- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.

- Electrophilic substitution on pyridine. Química Organica.org.

- Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"4-Methoxy-3-(triisopropylsilyl)pyridine" as a synthetic building block

An In-depth Technical Guide to 4-Methoxy-3-(triisopropylsilyl)pyridine as a Synthetic Building Block

Introduction: A Strategic Tool for Pyridine Functionalization

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2][3] Its prevalence in FDA-approved drugs underscores the necessity for precise and versatile methods to functionalize this heterocycle.[3][4] this compound has emerged as a highly valuable and strategic building block for achieving regioselective substitution on the pyridine ring.

This guide provides a comprehensive overview of this compound, detailing its synthesis, unique reactivity, and practical applications. We will explore the synergistic interplay between the methoxy directing group and the bulky triisopropylsilyl (TIPS) group, which together unlock powerful synthetic transformations, most notably Directed ortho-Metalation (DoM). This document is intended for researchers and professionals in drug development who seek to leverage this reagent for the efficient construction of complex, functionalized pyridine derivatives.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 126378-42-5 | [5][6] |

| Molecular Formula | C₁₅H₂₇NOSi | [5][6] |

| Molecular Weight | 265.47 g/mol | [5][6] |

| Boiling Point | 331.2 ± 27.0 °C (Predicted) | [5] |

| Density | 0.91 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 6.74 ± 0.18 (Predicted) | [5] |

Core Reactivity: The Power of Directed ortho-Metalation (DoM)

The primary synthetic utility of this compound stems from its tailored design for Directed ortho-Metalation (DoM). DoM is a powerful technique that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent.[7][8][9] This generates a stabilized carbanion that can be trapped with a wide range of electrophiles, enabling highly regioselective C-H functionalization.[10][11]

In this molecule, two key features govern the outcome of metalation:

-

The 4-Methoxy Group as a DMG: The methoxy group is a moderately powerful DMG.[7] Its oxygen atom acts as a Lewis base, coordinating to the lithium cation of the organolithium base (e.g., n-butyllithium or sec-butyllithium).[8][9] This coordination pre-complexes the base near the C3 and C5 positions, increasing the kinetic acidity of the ortho protons.

-

The 3-Triisopropylsilyl (TIPS) Group as a Steric Block: The bulky TIPS group sterically shields the C2 and C4 positions and, more importantly, completely blocks access to the adjacent C2 proton. Consequently, deprotonation is directed exclusively to the electronically activated and sterically accessible C5 position.

This orchestrated electronic and steric control allows for the clean and high-yielding generation of a 5-lithiated pyridine intermediate, which serves as a versatile nucleophile for subsequent reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 126378-42-5 [chemicalbook.com]

- 6. This compound | C15H27NOSi | CID 10901524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. uwindsor.ca [uwindsor.ca]

The Advent and Evolution of Silyl-Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of silicon into organic molecules, a concept known as bioisosterism, has emerged as a powerful tool in medicinal chemistry. This guide provides an in-depth exploration of the discovery, synthesis, and burgeoning applications of silyl-substituted pyridines. From their early, often challenging, synthetic origins to the advent of sophisticated catalytic C-H functionalization methods, we will trace the historical trajectory of these unique heterocyclic compounds. This technical guide is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of synthetic methodologies but also critical insights into the rationale behind their use in modern drug discovery. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present a comparative analysis of various approaches. Furthermore, this guide will illuminate the transformative potential of silyl-substituted pyridines in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates, thereby paving the way for the next generation of innovative therapeutics.

Introduction: The Dawn of a New Moiety

The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive molecules, prized for its unique electronic properties and its ability to engage in crucial biological interactions.[1][2][3] The journey into the chemical space of silyl-substituted pyridines began with early explorations into organosilicon chemistry. Initial forays were often characterized by harsh reaction conditions and limited substrate scope, hindering their widespread adoption. However, these pioneering studies laid the essential groundwork for future innovations. The fundamental recognition that the substitution of a carbon atom with a silicon atom—a "silicon switch"—could profoundly alter a molecule's physicochemical properties was a pivotal moment.[4][5][6] This seemingly simple substitution can influence lipophilicity, metabolic stability, and target-binding affinity, offering a novel avenue for lead optimization in drug discovery.[4][5][6]

The Synthetic Arsenal: From Stoichiometric Reagents to Catalytic Revolutions

The evolution of synthetic methods for accessing silyl-substituted pyridines mirrors the broader advancements in organic chemistry, moving from stoichiometric, and often cumbersome, procedures to elegant and efficient catalytic strategies.

Early Methodologies: Building the Foundation

The first successful syntheses of silylpyridines relied on classical organometallic chemistry. These methods, while foundational, often required the pre-functionalization of the pyridine ring and the use of highly reactive reagents.

One of the earliest approaches involved the reaction of a lithiated pyridine species with a suitable halosilane. This method, while effective for certain substrates, was often hampered by issues of regioselectivity and functional group tolerance due to the strong basicity of the organolithium reagents.

An alternative early route utilized the metathesis reaction between a bromopyridine and a silyl anion source, such as potassium silyl (KSiH₃). This method offered a different pathway to silylpyridines but still presented challenges in terms of reagent availability and reaction conditions.

The Rise of Catalysis: A Paradigm Shift in Silylpyridine Synthesis

The true paradigm shift in the synthesis of silyl-substituted pyridines arrived with the advent of transition metal-catalyzed cross-coupling and C-H activation reactions. These methods offered unprecedented efficiency, selectivity, and functional group compatibility, opening the door for the routine incorporation of silyl groups into complex pyridine-containing molecules.

More recently, the use of readily available and inexpensive zinc catalysts, such as zinc triflate (Zn(OTf)₂), has emerged as a practical method for the direct C-H silylation of pyridines.[1][2][7][8] This approach offers a cost-effective and operationally simple alternative to palladium-based systems.

Proposed Mechanism: The reaction is believed to proceed through an electrophilic aromatic substitution-type mechanism. The zinc(II) center activates the silane, increasing its electrophilicity and facilitating the silylation of the electron-rich pyridine ring.[1][2]